4-(Benzo[d]oxazol-2-yl)aniline, CAS 20934-81-0, is a specialized aromatic amine featuring a rigid benzoxazole heterocycle fused to a phenylamine structure. This configuration makes it a critical precursor for high-performance polymers, particularly polyimides and polyamides, where the benzoxazole unit contributes to enhanced thermal stability, mechanical strength, and specific optoelectronic properties. [1] Its primary role is as a diamine monomer or a building block where the para-substituted aniline group provides a reactive site for polymerization, leading to materials with high glass transition temperatures (Tg) and excellent thermal decomposition resistance, often exceeding 500°C. [2]
Direct substitution of 4-(Benzo[d]oxazol-2-yl)aniline with its isomers (e.g., meta-substituted analogs) or related heterocycles (like benzimidazoles) is often unviable for process-sensitive applications. The para-position of the amine group dictates a linear and rigid polymer chain structure, which is fundamental to achieving maximum thermal stability and mechanical properties in the final polymer. [1] Switching to a meta-isomer introduces a kink in the polymer backbone, which can drastically alter solubility, melt viscosity, and the glass transition temperature (Tg), compromising performance specifications. [2] Similarly, substituting the benzoxazole core with a benzimidazole introduces hydrogen bonding capabilities, changing polymer chain interactions and thus affecting solubility and processability in critical ways. [3]
The isomeric position of the amine functionality directly impacts the thermal properties of resulting polymers. In a comparative study, poly(benzoxazole imide)s were synthesized from isomeric diamines. The series derived from a para-oriented benzoxazole structure consistently exhibited higher glass transition temperatures (Tg) and superior thermal stability (Td5%) compared to the series derived from a meta-oriented structure, demonstrating the importance of the linear, rigid backbone imparted by the para-isomer. [1]
| Evidence Dimension | Glass Transition Temperature (Tg) of Resulting Polyimide |
| Target Compound Data | Up to 363°C (for polymers from related para-structured diamines) |
| Comparator Or Baseline | Lower Tg values (e.g., 285-333°C) for polymers derived from meta- or asymmetric isomers |
| Quantified Difference | Potentially 30-60°C higher Tg depending on the specific polymer system |
| Conditions | Poly(benzoxazole imide)s synthesized via thermal imidization with various commercial dianhydrides. [REFS-1, REFS-2] |
A higher Tg is a critical procurement requirement for materials used in high-temperature electronics, aerospace, and automotive applications, ensuring dimensional stability and performance under thermal stress.
The molecular architecture derived from 4-(benzo[d]oxazol-2-yl)aniline and its analogs influences polymer solubility, a key factor for processability. Polyimides synthesized using benzoxazole-containing diamines often exhibit good solubility in common aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). [1] This contrasts with some alternative high-rigidity monomers that can lead to intractable polymers. For instance, while benzimidazole-based polyamides also show good solubility, their hydrogen-bonding capability can alter processing parameters compared to non-hydrogen-bonding benzoxazole systems. [2] The ability to form high-concentration, stable solutions is crucial for producing high-quality, uniform films and coatings.
| Evidence Dimension | Solubility in Organic Solvents |
| Target Compound Data | Polymers are generally soluble in NMP, DMAc, and m-cresol at room temperature. |
| Comparator Or Baseline | Other rigid aromatic polymers which may exhibit limited solubility, requiring harsh processing conditions. |
| Quantified Difference | Enables solution-based processing like spin-coating or film casting, which is not feasible for insoluble alternatives. |
| Conditions | Solubility testing of synthesized polyimides and polyamides in various organic solvents at room temperature. [REFS-1, REFS-2] |
Good solubility in common industrial solvents simplifies manufacturing workflows, reduces processing costs, and allows for the fabrication of defect-free thin films essential for electronics and separation membranes.
The superior thermal stability (high Tg) imparted by the rigid para-oriented benzoxazole structure makes this compound a preferred monomer for synthesizing polyimide films used as substrates and insulating layers in flexible displays and printed circuit boards that undergo high-temperature soldering and processing. [1]
Polymers derived from 4-(benzo[d]oxazol-2-yl)aniline exhibit the necessary solubility in organic solvents to allow for fabrication via solution-casting methods. This processability, combined with the intrinsic rigidity of the polymer backbone, is advantageous for creating membranes with well-defined microporosity for efficient gas separation applications. [2]
The linear and rigid nature of polymers synthesized from this monomer contributes to excellent mechanical properties, including high tensile strength and modulus. This makes it a suitable choice for producing advanced fibers and as a matrix resin for composites in the aerospace and defense industries, where performance at elevated temperatures is non-negotiable. [1]
Irritant